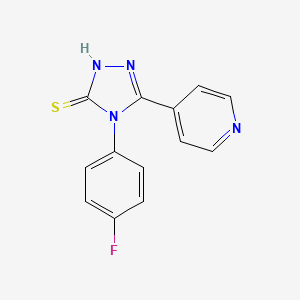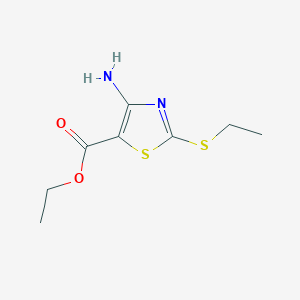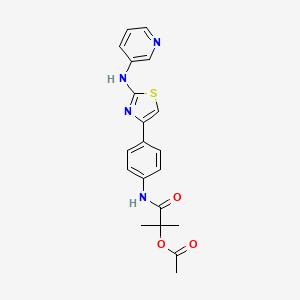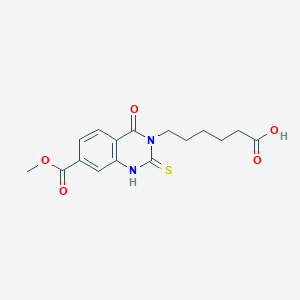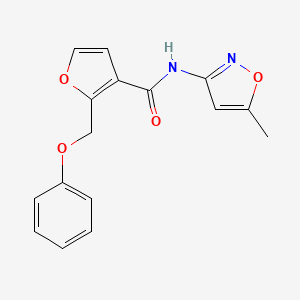![molecular formula C22H21N7O B2540136 (E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840518-66-3](/img/structure/B2540136.png)
(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a type of quinoxaline derivative . Quinoxalines are a class of heterocyclic compounds that have been found to possess a wide spectrum of biological activities, including antiallergenic, antitumor, and anticonvulsant properties . They also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamine with benzaldehyde and sodium cyanide, which produces 2-amino-3-arylquinoxalines . These then react with isocyanides and aromatic aldehydes in the presence of catalytic amounts of ammonium chloride, resulting in the desired amino derivatives .Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” would require more specific information or computational analysis for a detailed description.Chemical Reactions Analysis
The chemical reactions involving quinoxaline derivatives can be quite diverse. For instance, the Pfitzinger quinoline synthesis involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol, providing a substituted quinoline derivative .Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it inhibits cell proliferation and induces apoptosis, making it a promising candidate for further investigation in cancer therapy .
Anti-Inflammatory Activity
The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It suppresses pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Antimicrobial Effects
Studies have investigated the compound’s antimicrobial activity against bacteria, fungi, and parasites. It shows promise as an antimicrobial agent, particularly against drug-resistant strains. Further research is needed to understand its mechanism of action and optimize its efficacy .
Neuroprotective Potential
Researchers have explored the compound’s impact on neuronal health. It may protect against neurodegenerative diseases by reducing oxidative stress, modulating neurotransmitter levels, and promoting neuronal survival. Investigations are ongoing to validate its neuroprotective effects .
Liquid Crystal Properties
The presence of a long alkyl chain in this compound’s structure suggests potential liquid crystal behavior. Liquid crystals find applications in display technologies, sensors, and optical devices. Researchers are studying its mesomorphic properties and phase transitions .
Photophysical Properties
The compound’s photophysical properties, such as fluorescence and absorption spectra, have attracted attention. These properties may have applications in optoelectronic devices, sensors, and imaging agents. Further characterization is essential for practical utilization .
Drug Delivery Systems
Due to its unique structure, the compound could serve as a building block for drug delivery systems. Researchers explore its use in targeted drug delivery, nanocarriers, and controlled release formulations. Its stability and biocompatibility are critical factors for successful applications .
Materials Science and Organic Electronics
The compound’s conjugated system and electronic properties make it relevant in materials science. It could contribute to organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaics. Investigations focus on optimizing its performance in these applications .
Direcciones Futuras
Quinoxalines are attracting the attention of researchers due to their anticancer activity, in particular against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . This suggests that “(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” and similar compounds could be subjects of future research in these areas.
Propiedades
IUPAC Name |
2-amino-N-cyclopentyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c23-20-18(22(30)26-15-5-1-2-6-15)19-21(28-17-8-4-3-7-16(17)27-19)29(20)25-13-14-9-11-24-12-10-14/h3-4,7-13,15H,1-2,5-6,23H2,(H,26,30)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOUPVKUGOOGCT-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)


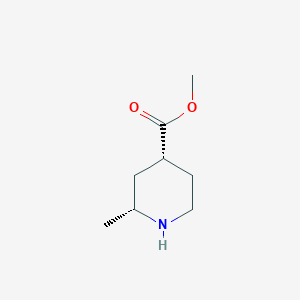
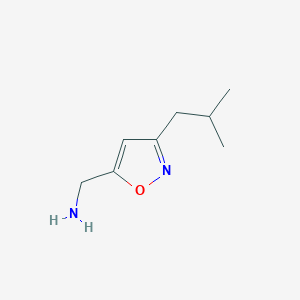

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)
